2-Fluoro-3'-nitrobenzophenone
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Overview
Description
2-Fluoro-3'-nitrobenzophenone is a useful research compound. Its molecular formula is C13H8FNO3 and its molecular weight is 245.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Metabolic Studies
The metabolism of fluorobenzoate isomers, including compounds similar to 2-Fluoro-3'-nitrobenzophenone, was studied in the anaerobic bacterium Syntrophus aciditrophicus. This research provides insights into the metabolism of aromatic acids in anaerobic environments, highlighting the transformation of these compounds into simpler molecules like methane and acetate (Mouttaki et al., 2008).
2. Synthesis of N-CF2H Heterocycles
Fluoroform, a related chemical, has been used as a source of difluorocarbene for the synthesis of N-CF2H heterocycles. This method involves the transformation of various nucleophiles into their difluoromethylated derivatives, a process that could potentially be applicable to this compound derivatives (Thomoson et al., 2014).
3. Organic Synthesis
Nitrobenzophenones, which include molecules like this compound, can be synthesized from mandelic acid, a method that demonstrates the versatility of these compounds in organic chemistry. This process involves aromatic nucleophilic substitution and oxidative decarboxylation (Blay et al., 2003).
4. Chemical Characterization
Studies on the synthesis of similar fluorinated and nitro-substituted compounds, like 3-Fluoro-4-nitrophenol, provide valuable insights into chemical characterization and purification techniques, which are essential for understanding the properties of this compound (Zhang, 2011).
5. Reaction Mechanisms
Research on the relative mobility of the nitro group and fluorine atom in reactions of similar fluorinated nitro compounds provides insights into the chemical behavior and reaction mechanisms of this compound (Khalfina & Vlasov, 2002).
6. Polymer Synthesis
The synthesis and characterization of fluorinated phthalazinone monomers, which may relate to the chemistry of this compound, reveal its potential application in high-performance polymers. These polymers are notable for their solubility and thermal properties, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).
Mechanism of Action
Mode of Action
It’s known that nitrobenzophenones can participate in various chemical reactions, such as nucleophilic aromatic substitution .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-3’-nitrobenzophenone are not well documented. Given the compound’s structure, it might be involved in reactions related to aromatic compounds. Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 2-Fluoro-3’-nitrobenzophenone. Specific studies on how these factors influence 2-fluoro-3’-nitrobenzophenone are currently lacking .
Properties
IUPAC Name |
(2-fluorophenyl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHDJBOODPAHJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641507 |
Source
|
Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-20-1 |
Source
|
Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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